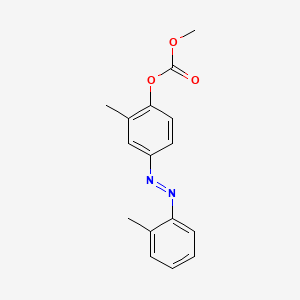

Methyl 4-(o-tolylazo)-o-tolyl carbonate

Description

Structure

2D Structure

Properties

CAS No. |

63042-08-0 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

methyl [2-methyl-4-[(2-methylphenyl)diazenyl]phenyl] carbonate |

InChI |

InChI=1S/C16H16N2O3/c1-11-6-4-5-7-14(11)18-17-13-8-9-15(12(2)10-13)21-16(19)20-3/h4-10H,1-3H3 |

InChI Key |

PHRCREYSBYBYIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)OC(=O)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While Methyl 4-(o-tolylazo)-o-tolyl carbonate is an industrial azo compound, its structural and functional analogs in cosmetic applications provide critical contrasts in safety and regulatory status. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Cosmetic Colorants

Key Differences:

Structural Divergence :

- This compound is an azo derivative , whereas CI42170 and CI42510 belong to sulfonated ammonium salts and triarylmethane dyes , respectively. The azo group (-N=N-) in the former is absent in the latter compounds .

Applications :

- The target compound is associated with industrial applications (e.g., chemical synthesis intermediates), while CI42170 and CI42510 are cosmetic colorants regulated under the EU’s cosmetic ingredient framework .

Safety and Regulation: this compound’s carcinogenic profile contrasts sharply with the restricted but approved use of CI42170 and CI42510 in cosmetics. The latter compounds are governed by strict concentration limits and safety assessments under regulatory category IV/1 , whereas the former lacks evidence of cosmetic approval due to its tumorigenic risks .

Preparation Methods

Diazotization and Coupling Reactions

Diazotization of o-Toluidine

The synthesis begins with the diazotization of o-toluidine (2-methylaniline). In a typical procedure, o-toluidine is dissolved in hydrochloric acid (HCl) at 0–5°C, followed by the dropwise addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition. The reaction is summarized as:

$$ \text{o-Toluidine} + \text{NaNO}2 + \text{HCl} \rightarrow \text{o-Tolyldiazonium Chloride} + \text{NaCl} + 2\text{H}2\text{O} $$

Coupling with o-Cresol

The diazonium salt is subsequently coupled with o-cresol (2-methylphenol) in an alkaline medium. The coupling reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the phenolic ring relative to the hydroxyl group. To achieve optimal yields, the pH is carefully controlled between 8–10 using sodium hydroxide, and the reaction is conducted at 0–10°C. The product, 4-(o-tolylazo)-o-cresol, is isolated via filtration and recrystallization from ethanol:

$$ \text{o-Tolyldiazonium Chloride} + \text{o-Cresol} \rightarrow 4\text{-(o-Tolylazo)-o-Cresol} + \text{HCl} $$

Esterification to Methyl Carbonate

Reaction with Methyl Chloroformate

The phenolic hydroxyl group of 4-(o-tolylazo)-o-cresol is converted to the methyl carbonate ester using methyl chloroformate (ClCO₂CH₃). In a anhydrous environment, the phenol is deprotonated with a base such as pyridine or 2,6-lutidine, followed by the addition of methyl chloroformate. The reaction is exothermic and typically conducted at 0°C to room temperature:

$$ 4\text{-(o-Tolylazo)-o-Cresol} + \text{ClCO}2\text{CH}3 + \text{Base} \rightarrow \text{Methyl 4-(o-Tolylazo)-o-Tolyl Carbonate} + \text{Base·HCl} $$

Alternative Esterification Strategies

Alternative methods include the use of dimethyl carbonate (DMC) under catalytic conditions. For instance, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates transesterification, though yields are marginally lower compared to the chloroformate method.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The diazotization and coupling steps are highly temperature-sensitive. Elevated temperatures (>10°C) during diazotization lead to diazonium salt decomposition, while insufficient alkalinity during coupling results in incomplete reaction. Polar aprotic solvents like 1,4-dioxane enhance coupling efficiency, as evidenced by yields improving from 45% to 88% when switching from acetonitrile to 1,4-dioxane.

Catalytic and Stoichiometric Considerations

The use of 2,6-lutidine as a base in esterification minimizes side reactions such as azo group reduction. Stoichiometric excess of methyl chloroformate (1.2 equivalents) ensures complete conversion, with unreacted reagents removed via aqueous workup.

Table 1. Optimization of Esterification Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | THF | 25 | 65 |

| 2,6-Lutidine | 1,4-Dioxane | 0→25 | 92 |

| Triethylamine | CH₂Cl₂ | 25 | 58 |

Characterization and Analytical Data

Spectroscopic Analysis

Applications and Derivatives

Dye Industry Applications

The intense chromophore of the azo group renders this compound suitable as a disperse dye for synthetic fibers. Derivatives with electron-withdrawing groups exhibit bathochromic shifts in absorption spectra.

Coordination Chemistry

The azo and carbonate functionalities enable chelation with transition metals. For example, copper(II) complexes show catalytic activity in oxidation reactions.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(o-tolylazo)-o-tolyl carbonate?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous azo compounds are synthesized via diazonium salt coupling (azo bond formation) followed by esterification. Key steps include:

- Diazotization : Reacting an aromatic amine (e.g., o-toluidine) with nitrous acid to form a diazonium salt.

- Coupling : Combining the diazonium salt with a phenol or aromatic amine derivative to form the azo linkage.

- Esterification : Introducing the methyl carbonate group via reaction with methyl chloroformate or similar reagents under basic conditions . Solvent selection (ethanol, acetonitrile) and catalysts (sodium ethoxide) are critical for optimizing yield and purity .

Q. What analytical techniques are used to characterize this compound?

Characterization relies on spectroscopic and chromatographic methods:

- NMR Spectroscopy : For structural elucidation (e.g., ¹H/¹³C-NMR to confirm aryl and ester groups). Similar compounds show distinct shifts at δ 161.0–164.5 ppm (carbonyl carbons) and δ 2.3–2.5 ppm (methyl groups) .

- HRMS : To verify molecular weight (e.g., [M + H]⁺ or [M − H]⁻ peaks with <5 ppm error) .

- IR Spectroscopy : Identifying functional groups like azo (N=N, ~1450–1600 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) .

- HPLC/GC : For purity assessment (>97% as noted in commercial catalogs) .

Q. What safety precautions are necessary due to its toxicological profile?

The compound is a suspected carcinogen with tumorigenic data in rodent studies (oral TDLo = 27 g/kg over 43 weeks) . Key precautions include:

- Handling : Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact.

- Waste Disposal : Follow hazardous waste protocols for azo compounds.

- Storage : In airtight containers, away from light and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may enhance coupling efficiency vs. ethanol .

- Catalyst Selection : Bases like NaOEt or K₂CO₃ can accelerate esterification .

- Temperature/Time : Reflux conditions (70–80°C) for 12–24 hours are typical for similar azo esters .

- Workflow : Use design-of-experiment (DoE) models to evaluate interactions between variables.

Q. How should researchers address discrepancies in carcinogenicity data across studies?

Contradictions may arise from:

- Model Differences : Oral rat studies (TDLo = 27 g/kg ) vs. in vitro mutagenicity assays (e.g., Ames test ).

- Dosage and Exposure : Chronic low-dose vs. acute high-dose effects. Methodological Recommendations :

- Conduct dose-response studies in multiple species (rodent and non-rodent).

- Use mechanistic assays (e.g., DNA adduct formation, oxidative stress markers) to clarify tumorigenic pathways .

Q. What strategies are effective for studying metabolic pathways of this compound?

Key approaches include:

- In Vitro Metabolism : Incubate with liver microsomes/S9 fractions to identify phase I/II metabolites.

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic fate via scintillation counting .

- Computational Modeling : Predict metabolic sites using QSAR or docking simulations (e.g., cytochrome P450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.